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Cobalt tungsten carbide - 60674-89-7

Cobalt tungsten carbide

Catalog Number: EVT-14732524
CAS Number: 60674-89-7
Molecular Formula: CH4CoW
Molecular Weight: 258.82 g/mol
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Product Introduction

Source and Classification

Cobalt tungsten carbide is classified under cemented carbides, which are materials made by combining hard carbide particles with a metallic binder. The most common grades include YG3, YG6, and YG8, where the numbers indicate the percentage of cobalt content. Higher cobalt content enhances toughness but may reduce hardness and wear resistance . The material is essential in cutting tools, mining equipment, and various industrial applications due to its unique combination of properties.

Synthesis Analysis

Methods of Synthesis

The synthesis of cobalt tungsten carbide involves several methods, primarily focusing on powder metallurgy techniques. The classic method includes:

  1. Preparation of Tungsten Carbide Powder: Tungsten metal is reacted with carbon at temperatures ranging from 1,400 to 2,000 °C.
  2. Mixing: The tungsten carbide powder is mixed with cobalt powder in specific ratios to achieve desired properties.
  3. Compaction: The mixture is pressed into shapes using high pressure.
  4. Sintering: The pressed material is heated to temperatures between 1,400 °C and 1,600 °C, allowing the cobalt to melt and bind the tungsten carbide particles together .

Recent advancements have introduced aqueous solution methods for synthesizing nanocomposite powders, which involve converting metal precursors into polymeric powders before carburization at elevated temperatures .

Technical Details

The synthesis process can be optimized by adjusting parameters such as temperature, pressure, and composition ratios. For instance, increasing the cobalt content generally enhances toughness but may compromise hardness .

Molecular Structure Analysis

Cobalt tungsten carbide exhibits a complex crystalline structure where tungsten carbide forms the hard phase while cobalt acts as the binding matrix. The typical crystalline structure includes:

  • Tungsten Carbide (WC): Forms a face-centered cubic lattice.
  • Cobalt (Co): Interspersed among WC particles.

The mechanical properties are significantly influenced by the grain size and distribution of both components within the composite .

Data on Molecular Structure

  • Molecular Weight: Tungsten (195.84 g/mol), Carbon (12.01 g/mol).
  • Density: Approximately 15.6 g/cm³ for cobalt tungsten carbide.
  • Melting Point: Cobalt melts at approximately 1,495 °C; tungsten carbide decomposes at higher temperatures .
Chemical Reactions Analysis

The primary chemical reaction involved in forming cobalt tungsten carbide is:

W+CWC\text{W}+\text{C}\rightarrow \text{WC}

This reaction occurs at high temperatures during the synthesis process. Additionally, cobalt interacts with tungsten carbide during sintering to enhance the mechanical properties of the final product.

Technical Details on Reactions

The reactions are typically carried out in inert atmospheres to prevent oxidation and contamination. The use of controlled environments during synthesis ensures high purity and desirable characteristics in the final product .

Mechanism of Action

The mechanism by which cobalt tungsten carbide operates involves several key processes:

  1. Binding Mechanism: Cobalt acts as a binder that holds together the hard tungsten carbide particles.
  2. Stress Distribution: During mechanical stress, the ductile nature of cobalt allows for energy absorption and redistribution across the material.
  3. Wear Resistance: The hardness of tungsten carbide provides excellent resistance against wear and abrasion during cutting or drilling operations.

Data on Mechanism

The effectiveness of this mechanism is reflected in applications where high toughness and wear resistance are critical, such as in mining tools and cutting machinery .

Physical and Chemical Properties Analysis

Physical Properties

  • Hardness: Vickers hardness typically ranges from 1250 to 1900 HV depending on composition.
  • Density: Approximately 15.6 g/cm³.
  • Young's Modulus: Ranges from 530 to 700 GPa.

Chemical Properties

Cobalt tungsten carbide is chemically stable under normal conditions but can decompose at elevated temperatures into its constituent elements:

WCW+C\text{WC}\rightarrow \text{W}+\text{C}

This decomposition can affect performance in high-temperature applications .

Applications

Cobalt tungsten carbide has a wide range of scientific and industrial applications due to its unique properties:

  • Cutting Tools: Used extensively in machining operations due to its hardness and wear resistance.
  • Mining Equipment: Essential for drill bits and other tools subjected to severe wear conditions.
  • Jewelry Manufacturing: Valued for its aesthetic appeal and durability.
  • Industrial Machinery: Employed in various components requiring high strength and resistance to wear.

Approximately 70% of production is dedicated to cutting tools while the remainder supports wear-resistant materials for mining and grinding operations .

Synthesis Methodologies and Advanced Processing Techniques

Combustion Synthesis and Field-Activated Approaches

Field-activated combustion synthesis (FACS) overcomes the thermodynamic limitations of conventional self-propagating high-temperature synthesis (SHS) for cobalt tungsten carbide (WC-Co). Unlike standard SHS, which cannot sustain combustion waves in the W-C-Co system due to low adiabatic temperatures (WC: 1,127°C; W₂C: 673°C), FACS applies an electric field to initiate reactions. The Joule heating effect (σE², where σ = conductivity and E = field) enables rapid synthesis by promoting atomic diffusion at particle interfaces. A threshold field strength is required for wave propagation, which increases with cobalt content—e.g., 15 vol% Co raises the threshold by 30% compared to 5 vol% Co due to cobalt's thermal buffering effect [5].

The process involves several stages:

  • Field-Assisted Ignition: Electric fields (20–50 V/cm) preheat compacted W-C-Co powder mixtures, initiating localized reactions.
  • Combustion Wave Propagation: Wave velocities increase linearly with voltage (e.g., 5 mm/s at 25 V/cm to 12 mm/s at 50 V/cm), achieving peak temperatures >2,200°C.
  • Phase Formation: WC forms directly above 1,400°C, while intermediate W₂C and Co₆W₆C phases decompose upon prolonged field exposure [5].

Table 1: FACS Parameters and Outcomes in WC-Co Synthesis

Cobalt Content (vol%)Threshold Field (V/cm)Peak Temp (°C)Dominant Phases
5182,250WC, Co₃W₃C
10222,180WC
15282,100WC, Co

This method achieves near-complete conversion (>98%) with nanoscale WC grains (50–100 nm) but requires precise carbon stoichiometry to avoid free graphite or η-phase (Co₃W₃C) [5].

Powder Metallurgy Optimization: Sintering Dynamics and Densification Mechanisms

Conventional powder metallurgy relies on liquid-phase sintering to densify WC-Co composites. The process begins with co-precipitated precursors (e.g., ammonium metatungstate and cobalt nitrate) freeze-dried to ensure molecular-level homogeneity. During sintering (1,350–1,450°C), cobalt melts and dissolves WC particles, facilitating rearrangement and reprecipitation. Densification occurs in three stages:

  • Particle Rearrangement: Liquid cobalt reduces friction between solid grains, enabling sliding and packing.
  • Dissolution-Reprecipitation: Smaller WC grains dissolve into the Co binder and reprecipitate on larger grains (Ostwald ripening), driven by curvature-induced solubility differences [1] [6].
  • Coalescence: Solid-state diffusion merges WC grains, forming a continuous carbide network.

Carbon balance is critical; deviations >0.2 wt% cause detrimental phases:

  • Carbon deficiency: Forms brittle η-phases (Co₃W₃C) at grain boundaries.
  • Carbon excess: Leads to free graphite, reducing hardness [1].

Table 2: Sintering Atmosphere Effects on Carbon Control

AtmosphereCarbon Deviation (wt%)Resulting PhasesRelative Density
H₂/CH₄-0.3Co₃W₃C, W₂C95%
N₂/CH₃OH cracking gas+0.1WC, Co99%
Vacuum-0.2Co₃W₃C97%

Methanol cracking gas (CH₃OH → CO + 2H₂) provides in-situ carbon monoxide, enabling precise carbon adjustment and inhibiting surface oxides. This yields >99% dense composites with 100 nm average grain size [1] [6].

Nanoscale Fabrication: Spark Plasma Sintering and Additive Manufacturing

Spark Plasma Sintering (SPS) leverages pulsed direct current and uniaxial pressure to densify nanocrystalline WC-Co powders at lower temperatures (1,100–1,250°C) and shorter dwell times (5–10 min). The electric field enhances diffusion while inhibiting grain growth; for example, 10 nm WC powders sinter to 99.5% density with grains <200 nm. Rapid heating rates (>100°C/min) suppress surface diffusion-controlled coarsening, preserving hardness up to 2,300 HV₃₀ [8] [10].

Laser Powder Bed Fusion (LPBF) faces challenges due to WC decomposition and thermal stress:

  • Cobalt evaporation: Above 2,800°C, cobalt loss alters binder stoichiometry, forming porous regions.
  • Phase decomposition: WC dissociates into W₂C and free carbon, while η-phases (Co₃W₃C) nucleate upon cooling.
  • Cracking: Thermal gradients >10⁶ °C/m induce tensile stresses exceeding WC’s fracture toughness [4].

Preheating substrates to 800°C reduces cracking by lowering thermal gradients. Optimal LPBF parameters include:

  • Laser power: 120–200 W
  • Scan speed: 600–1,200 mm/s
  • Layer thickness: 20–30 μm

Table 3: Additive Manufacturing Parameters for WC-Co

ParameterLow Energy (Porous)Medium Energy (Optimal)High Energy (Cracked)
Laser Power (W)80150250
Scan Speed (mm/s)1,000800500
Preheating (°C)200800800
Density (%)859793
Dominant DefectsPorosityNoneCracks, η-phases

High cobalt content (20–25 wt%) improves LPBF densification by enhancing melt-pool wetting but promotes coarse grains (>5 μm) [4] [8].

Role of Grain Growth Inhibitors in Microstructural Control

Grain growth inhibitors (GGIs) like VC, Cr₃C₂, NbC, and TaC adsorb onto WC surfaces during sintering, reducing interfacial energy and diffusion rates. Their effectiveness depends on:

  • Solubility in Cobalt: VC and Cr₃C₂ exhibit high solubility (up to 5 wt%), segregating to WC/Co boundaries.
  • Inhibitor Concentration: 0.3–0.8 wt% is optimal; excess amounts form brittle secondary carbides [3] [9].

In conventional sintering, VC forms (V,W)C monolayers at grain boundaries, cutting diffusion paths and limiting Ostwald ripening. Adding 0.5 wt% VC to WC-3Co reduces grain size from 1.2 μm to 0.4 μm while increasing hardness by 2.5 GPa [3].

For additive manufacturing, GGIs suppress abnormal grain growth (AGG) triggered by high thermal gradients. Cr₃C₂ outperforms VC in LPBF due to its lower volatility at >2,000°C. Pre-alloying inhibitors via spray drying ensures uniform distribution, preventing localized coarsening [4] [9].

Table 4: Inhibitor Efficiency in WC-10Co Composites

Inhibitor (0.5 wt%)Grain Size (μm)Hardness (HV)Fracture Toughness (MPa·m¹/²)Mechanism
None1.81,40012.1N/A
VC0.51,95010.3(V,W)C boundary layers
Cr₃C₂0.71,80011.8Cr-rich Co matrix
TaC1.01,65011.5Reduced WC/Co interface energy

Advanced methods like atomic layer deposition (ALD) enable nanoscale inhibitor coatings on WC powders prior to consolidation, enhancing homogeneity [9].

Properties

CAS Number

60674-89-7

Product Name

Cobalt tungsten carbide

IUPAC Name

cobalt;methane;tungsten

Molecular Formula

CH4CoW

Molecular Weight

258.82 g/mol

InChI

InChI=1S/CH4.Co.W/h1H4;;

InChI Key

COLZOALRRSURNK-UHFFFAOYSA-N

Canonical SMILES

C.[Co].[W]

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